molecular formula C27H32N2O2 B10869241 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10869241
M. Wt: 416.6 g/mol
InChI Key: FDSKRIDRRFPXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[1,4]diazepine derivative characterized by a hexahydro framework fused with two benzene rings. Its molecular formula is C₃₁H₃₅N₂O₂ (calculated from structural analogs in and ), with a molecular weight of approximately 477.6 g/mol. The compound features:

  • A 4-tert-butylphenyl substituent at position 11, contributing steric bulk and lipophilicity.
  • 3,3-dimethyl groups on the diazepine ring, which may stabilize conformational flexibility.

This structural profile positions it as a candidate for pharmacological applications, particularly in modulating protein-protein interactions or neurotransmitter pathways due to its aromatic and diazepine core .

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

5-acetyl-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O2/c1-17(30)29-22-10-8-7-9-20(22)28-21-15-27(5,6)16-23(31)24(21)25(29)18-11-13-19(14-12-18)26(2,3)4/h7-14,25,28H,15-16H2,1-6H3

InChI Key

FDSKRIDRRFPXBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins and pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

10-Acetyl vs. Benzoyl ( vs. Target)

  • Acetylated derivatives often exhibit faster metabolic clearance than benzoylated analogs, which could influence dosing regimens .

4-tert-Butylphenyl vs. Other Aromatic Substituents

  • In contrast, 4-methylphenyl () offers less bulk, possibly enhancing membrane permeability but reducing target affinity .
  • 2-Furyl () introduces a heterocyclic ring capable of π-π stacking and hydrogen bonding, which may alter receptor-binding kinetics .

Impact of Heterocyclic Substituents ()

  • FC2’s indol-3-yl group introduces a hydrogen-bond donor (N-H), enabling interactions with polar residues in biological targets like IAP proteins. This contrasts with the hydrophobic tert-butylphenyl in the target compound, which favors nonpolar interactions .

Research Findings and Pharmacological Insights

Metabolic Stability : The tert-butyl group in the target compound likely improves metabolic stability compared to analogs with smaller substituents (e.g., methyl or methoxy groups) by resisting oxidative degradation .

The target compound’s tert-butylphenyl group may similarly enhance selectivity for hydrophobic binding pockets . Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit altered reactivity profiles, suggesting the acetyl group in the target compound balances electrophilicity and stability .

Synthetic Challenges : The tert-butylphenyl group requires precise steric control during synthesis, often necessitating Pd-catalyzed cross-coupling reactions under inert conditions (analogous to methods in and ) .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of dibenzo diazepines, characterized by a fused bicyclic structure. Its molecular formula is C22H28N2OC_{22}H_{28}N_{2}O with a molecular weight of approximately 348.48 g/mol. The presence of the acetyl and tert-butyl groups contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Potential

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dibenzo diazepines can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Cholinesterase Inhibition : Some related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s . The compound's structural features may suggest similar inhibitory potential.
  • Neuroprotective Effects : There is evidence that certain dibenzo diazepine derivatives can protect neuronal cells against apoptosis induced by oxidative stress. This neuroprotective effect is often attributed to their ability to modulate various signaling pathways related to cell survival .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antioxidant Properties : A study evaluated a series of dibenzo diazepine derivatives for their antioxidant capabilities using ABTS and FRAP assays. Results indicated that some compounds exhibited higher antioxidant activity than standard antioxidants like Trolox .
  • Cholinesterase Inhibition Study : Another investigation focused on the cholinesterase inhibitory activity of various derivatives, highlighting that specific structural modifications significantly enhanced selectivity toward BChE over AChE . This selectivity is crucial for developing treatments for Alzheimer’s disease.

Summary of Findings

Activity TypeObserved EffectsReference
AntioxidantStrong radical scavenging activity
Cholinesterase InhibitionSelective inhibition of BChE
NeuroprotectiveProtection against oxidative stress-induced apoptosis

The biological activity of 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound likely binds to the active sites of cholinesterases through hydrogen bonding and hydrophobic interactions due to its bulky tert-butyl group and flexible structure.
  • Antioxidative Mechanisms : Its antioxidant properties may stem from the capacity to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and reducing cellular damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.